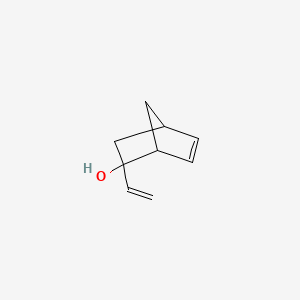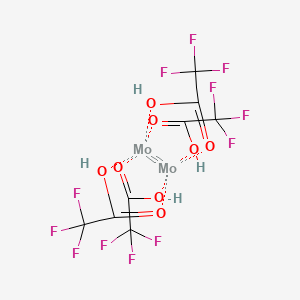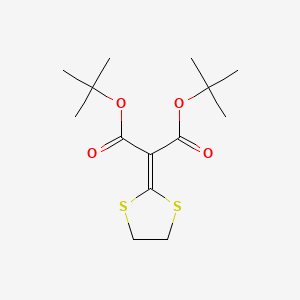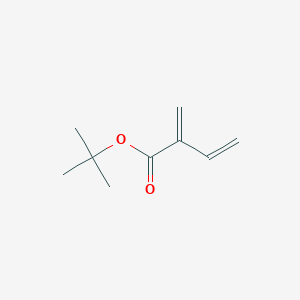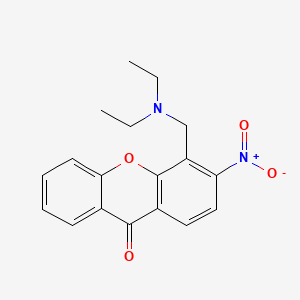
2,6-Diamino-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-4-methylphenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-methylphenol typically involves the nitration of 4-methylphenol (p-cresol) followed by reduction. The nitration process introduces nitro groups at the 2 and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be further reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
科学研究应用
2,6-Diamino-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive amino groups.
作用机制
The mechanism of action of 2,6-diamino-4-methylphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their function. The compound’s phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
2,4-Diamino-6-methylphenol: Similar structure but with amino groups at different positions.
2,6-Diamino-4-chlorophenol: Contains a chlorine atom instead of a methyl group.
2,6-Diaminophenol: Lacks the methyl group at the 4 position.
Uniqueness: 2,6-Diamino-4-methylphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4 position can influence the compound’s steric and electronic properties, differentiating it from other similar compounds.
属性
CAS 编号 |
45742-37-8 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
2,6-diamino-4-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,8-9H2,1H3 |
InChI 键 |
KIAWNCIDEJNMPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
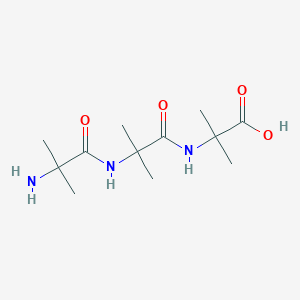
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
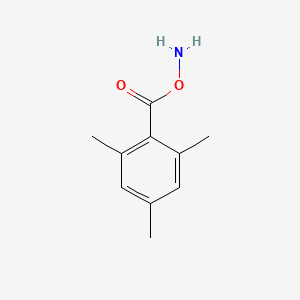
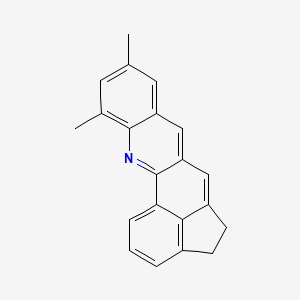
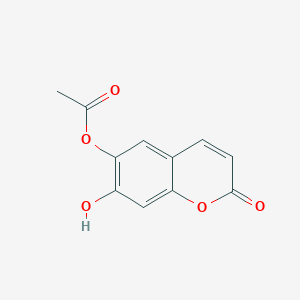
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
